molecular formula C14H22N2S B13016992 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine

Cat. No.: B13016992
M. Wt: 250.41 g/mol
InChI Key: ZLHOQDYKWPOVAX-UHFFFAOYSA-N
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Description

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine is an organic compound with the molecular formula C14H22N2S This compound features a pyridine ring substituted with a cyclohexylthio group at the 6-position and a propan-1-amine group at the 1-position

Preparation Methods

The synthesis of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine, cyclohexylthiol, and propan-1-amine.

    Formation of Cyclohexylthio Substituent: The cyclohexylthiol group is introduced to the pyridine ring through a nucleophilic substitution reaction, replacing the bromine atom at the 6-position.

    Amination: The resulting intermediate is then subjected to an amination reaction with propan-1-amine to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the cyclohexylthio group or the amine group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:

    1-(6-(Cyclohexyloxy)pyridin-3-yl)propan-1-amine: This compound has a cyclohexyloxy group instead of a cyclohexylthio group, leading to different chemical and biological properties.

    1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one: This compound has a ketone group instead of an amine group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

1-(6-cyclohexylsulfanylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C14H22N2S/c1-2-13(15)11-8-9-14(16-10-11)17-12-6-4-3-5-7-12/h8-10,12-13H,2-7,15H2,1H3

InChI Key

ZLHOQDYKWPOVAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)SC2CCCCC2)N

Origin of Product

United States

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